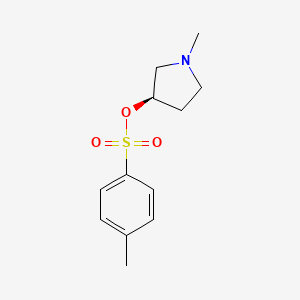

Toluene-4-sulfonic acid (R)-1-methyl-pyrrolidin-3-yl ester

Description

Toluene-4-sulfonic acid (R)-1-methyl-pyrrolidin-3-yl ester is a sulfonate ester derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and a toluene-4-sulfonyl (tosyl) group at the 3-position. This compound is characterized by its chiral (R)-configuration, which may influence its reactivity and biological interactions. It is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the preparation of complex heterocycles and pharmaceutical agents .

Properties

IUPAC Name |

[(3R)-1-methylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-10-3-5-12(6-4-10)17(14,15)16-11-7-8-13(2)9-11/h3-6,11H,7-9H2,1-2H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLKYCMLUHXGOX-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Toluene-4-Sulfonic Acid

The foundational step in preparing the target compound is the synthesis of high-purity toluene-4-sulfonic acid. Patent CN101845004B outlines a toluene sulfonation process using sulfuric acid (98% concentration) as the sulfonating agent. Key steps include:

-

Reflux Sulfonation : Toluene is heated to boiling, and sulfuric acid is added gradually. The reaction generates water, which is removed via azeotropic distillation with toluene vapor to maintain high sulfuric acid concentration and suppress hydrolysis.

-

Crystallization : A composite solvent (water and ethanol, mass ratio 1:1–5:1) is introduced post-reaction to crystallize the product. This step ensures ≥98.5% purity and minimizes free sulfuric acid residues (<0.3%).

Typical Reaction Conditions

Esterification Strategies

Esterification of toluene-4-sulfonic acid with (R)-1-methyl-pyrrolidin-3-ol requires activation of the sulfonic acid. Two primary methods are validated in the literature:

CDI-Mediated Coupling

Patent US20120022127 describes a coupling method using 1,1′-carbonyldiimidazole (CDI) to activate carboxylic acids, which can be adapted for sulfonic acids:

-

Activation : Toluene-4-sulfonic acid is treated with CDI in dimethylformamide (DMF) at 60°C under argon, forming an imidazolide intermediate.

-

Nucleophilic Attack : (R)-1-methyl-pyrrolidin-3-ol is added to the intermediate, yielding the ester after 18–24 hours.

Advantages :

-

High selectivity and minimal side reactions.

-

Avoids corrosive reagents (e.g., thionyl chloride).

Sulfonyl Chloride Route

A traditional approach involves converting toluene-4-sulfonic acid to its sulfonyl chloride derivative:

-

Chlorination : React the sulfonic acid with thionyl chloride (SOCl₂) at reflux.

-

Esterification : Treat the sulfonyl chloride with (R)-1-methyl-pyrrolidin-3-ol in the presence of a base (e.g., pyridine) to neutralize HCl.

Typical Yields :

Optimization of Reaction Conditions

Temperature and Solvent Effects

-

CDI Method : Reactions in DMF at 60°C achieve optimal conversion rates. Lower temperatures (<40°C) prolong reaction times, while higher temperatures (>80°C) risk decomposition.

-

Sulfonyl Chloride Route : Chlorination requires reflux conditions (70–80°C), whereas esterification proceeds at room temperature.

Stereochemical Integrity

The (R)-configuration of the pyrrolidine moiety is preserved using chiral resolving agents or asymmetric synthesis. Patent US20120022127 emphasizes maintaining enantiomeric purity during coupling by avoiding racemization-prone conditions.

Purification and Characterization

Crystallization Techniques

Post-esterification, the product is purified via recrystallization. Patent CN101845004B recommends ethanol-water mixtures (1:1–3:1) to isolate the ester with >99% purity.

Analytical Validation

-

HPLC : Quantifies enantiomeric excess (typically >99% for pharmaceutical-grade material).

-

NMR : Confirms sulfonic ester linkage (δ 7.6–8.1 ppm for aromatic protons, δ 3.2–3.8 ppm for pyrrolidine methyl groups).

Industrial Scale-Up Considerations

Cost-Efficiency

Chemical Reactions Analysis

Types of Reactions

Toluene-4-sulfonic acid ®-1-methyl-pyrrolidin-3-yl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The sulfonic acid ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the ester group under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted esters .

Scientific Research Applications

Toluene-4-sulfonic acid ®-1-methyl-pyrrolidin-3-yl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid ®-1-methyl-pyrrolidin-3-yl ester involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid ester group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds, altering the activity of the target molecules .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| Toluene-4-sulfonic acid (R)-1-methyl-pyrrolidin-3-yl ester | Not provided | ~255–333 (estimated) | (R)-1-methyl-pyrrolidin-3-yl | Chiral center, 5-membered pyrrolidine |

| Toluene-4-sulfonic acid (R)-1-benzyl-piperidin-3-yl ester | 1354017-28-9 | 345.46 | 1-benzyl-piperidin-3-yl | 6-membered piperidine, bulky benzyl group |

| Toluene-4-sulfonic acid 5-tosylmethyl-1-(toluene-4-sulfonyl)-pyrrolidin-3-yl ester | MFCD18447691 | Not provided | 5-tosylmethyl, 1-tosyl | Dual sulfonyl groups, increased polarity |

| Trans toluene-4-sulfonic acid 3-(4-tert-butoxycarbonylamino-cyclohexyl)-propyl ester | MFCD31579414 | Not provided | trans-cyclohexyl, BOC-protected amine | Conformational rigidity, BOC group |

Key Observations :

- Pyrrolidine vs.

- Substituent Effects : The benzyl group in the piperidinyl analog increases lipophilicity, while dual tosyl groups in MFCD18447691 enhance polarity, likely reducing membrane permeability .

- Stereochemistry: The (R)-configuration in the target compound may confer selectivity in chiral synthesis, a feature absent in racemic or non-chiral analogs .

Biological Activity

Toluene-4-sulfonic acid (R)-1-methyl-pyrrolidin-3-yl ester is an organic compound that has garnered attention in various fields of research, particularly in chemistry and biology. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and potential therapeutic uses based on available literature.

Chemical Structure and Properties

This compound can be represented by the following IUPAC name: [(3R)-1-methylpyrrolidin-3-yl] 4-methylbenzenesulfonate. Its molecular formula is , featuring a sulfonic acid moiety that contributes to its electrophilic nature, allowing it to interact with biological molecules through nucleophilic attacks.

The biological activity of this compound primarily stems from its ability to act as an electrophile. This characteristic facilitates the formation of covalent bonds with nucleophiles such as amino acids in proteins. Such interactions can lead to alterations in enzyme activity and protein function, which are critical for various biochemical processes.

1. Enzyme Interactions

Research indicates that compounds similar to this compound exhibit significant interactions with enzymes, influencing their catalytic activities. For instance, studies have shown that sulfonic acid esters can modulate enzyme mechanisms, including those involved in metabolic pathways .

2. Antibacterial Activity

A critical area of research involves the antibacterial properties of this compound. Various studies have tested related compounds against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, similar sulfonic acid esters have demonstrated notable antibacterial effects. For example, compounds derived from sulfonic acid structures have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibacterial agents .

Case Study: Antibacterial Efficacy

In a comparative study evaluating the antibacterial activity of various sulfonic acid derivatives, compounds were tested using the agar disc-diffusion method at a concentration of 1 mM. Results indicated that several derivatives exhibited significant inhibition against E. coli and S. aureus, with some showing IC50 values as low as 200 nM . Although direct studies on this compound are scarce, these findings highlight the potential for its derivatives in antimicrobial applications.

Table 1: Comparative Antibacterial Activity

| Compound | Target Bacteria | IC50 (nM) |

|---|---|---|

| Sulfonic Acid Derivative A | E. coli | 200 |

| Sulfonic Acid Derivative B | S. aureus | 140 |

| Toluene-based Compound C | Pseudomonas aeruginosa | 180 |

| Toluene-4-sulfonic acid Ester | Unknown | TBD |

Q & A

Q. What are the common synthetic routes for preparing Toluene-4-sulfonic acid (R)-1-methyl-pyrrolidin-3-yl ester, and how are reaction conditions optimized?

The compound is typically synthesized via esterification of (R)-1-methyl-pyrrolidin-3-ol with p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction optimization focuses on controlling temperature (0–25°C), stoichiometric ratios (1:1.2 alcohol:TsCl), and solvent choice (dichloromethane or THF). Catalytic amounts of p-toluenesulfonic acid may accelerate the reaction in aprotic solvents, as seen in analogous tosylate ester syntheses . Post-reaction purification involves column chromatography or recrystallization to achieve >95% purity.

Q. How is enantiomeric purity of the (R)-configured pyrrolidine moiety confirmed experimentally?

Chiral HPLC or polarimetry is used to determine enantiomeric excess (ee). For example, enzymatic resolution methods (e.g., lipase-mediated kinetic resolution) can separate enantiomers, as demonstrated in stereoselective syntheses of related tosylate esters . Nuclear Overhauser Effect (NOE) NMR spectroscopy may also distinguish diastereotopic protons adjacent to the chiral center .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : H and C NMR identify sulfonate ester peaks (δ ~7.8 ppm for aromatic protons, δ ~2.4 ppm for methyl groups) and pyrrolidine ring protons (δ ~3.5–4.0 ppm for N-methyl and ester-linked protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 333.43 g/mol) and fragmentation patterns.

- IR : Strong S=O stretching (~1360 cm) and sulfonate ester C-O-C (~1170 cm) bands validate the structure .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is sparingly soluble in water (0.7 g/L at 25°C) but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents. Stability studies indicate degradation under prolonged exposure to light or moisture, necessitating storage in inert atmospheres at –20°C .

Advanced Research Questions

Q. How can stereoselective synthesis be achieved to minimize racemization during esterification?

Racemization is mitigated by:

- Using low temperatures (0–5°C) during TsCl addition.

- Employing non-nucleophilic bases (e.g., 2,6-lutidine) to avoid base-induced epimerization.

- Adopting enzymatic methods, such as immobilized lipases (e.g., Candida antarctica Lipase B), which selectively esterify the (R)-enantiomer with >99% ee, as shown in analogous cyclopropane tosylate syntheses .

Q. What catalytic roles does p-toluenesulfonic acid play in related heterocyclic syntheses, and how does this inform reaction design?

p-Toluenesulfonic acid acts as a Brønsted acid catalyst in cyclocondensation reactions (e.g., pyrazole/pyrimidine syntheses), facilitating protonation of carbonyl groups and accelerating nucleophilic attack. For example, in xylene under reflux, it enables dehydrative cyclization with yields >85% while avoiding side reactions like N-methyl oxidation . Catalyst loading (0.5–1 mol%) and solvent choice (e.g., o-xylene for azeotropic water removal) are critical for reproducibility .

Q. How does structural modification of the pyrrolidine ring impact biological activity in analogous compounds?

Structure-activity relationship (SAR) studies on related sulfonate esters (e.g., platelet aggregation inhibitors) reveal that:

- The (R)-configuration enhances binding affinity to targets like P2Y12 receptors.

- N-Methylation improves metabolic stability by reducing oxidative deamination.

- Substituents on the pyrrolidine ring (e.g., tert-butyl carbamate groups) modulate lipophilicity and bioavailability .

Q. What methodologies resolve contradictions in reported synthetic yields for tosylate esters?

Discrepancies in yields (e.g., 73–99% in similar reactions) arise from:

Q. How is computational chemistry applied to predict reaction pathways or optimize enantioselectivity?

Density Functional Theory (DFT) calculations model transition states to predict enantiomeric outcomes. For instance, docking studies of TsCl with chiral pyrrolidine alcohols identify steric hindrance as a key factor favoring (R)-configuration retention . Machine learning algorithms (e.g., Bayesian optimization) further refine reaction parameters like solvent polarity and temperature gradients .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.